molecular formula C13H18O B7876599 1-(4-Ethylphenyl)-3-methylbutan-2-one

1-(4-Ethylphenyl)-3-methylbutan-2-one

Cat. No.: B7876599
M. Wt: 190.28 g/mol
InChI Key: QQYKYUGGZNSFHA-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-methylbutan-2-one is a ketone derivative featuring a 4-ethylphenyl substituent attached to the first carbon of a 3-methylbutan-2-one backbone. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.26 g/mol (calculated). Structurally, the compound combines a lipophilic ethylphenyl group with a branched ketone chain, influencing its physical and chemical properties.

The ethylphenyl group may confer volatility and lipophilicity, making it relevant in agrochemical research, particularly in studies involving insect attractants or plant volatiles . However, specific applications of this compound require further empirical validation.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)9-13(14)10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYKYUGGZNSFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-methylbutan-2-one (CAS: 61173-96-4)

  • Structural Differences : The methoxy (-OCH₃) group replaces the ethyl (-C₂H₅) substituent on the phenyl ring.
  • Physical Properties :
    • Molecular Weight: 192.25 g/mol (vs. 176.26 g/mol for the target compound) .
    • Solubility: Provided as a 10 mM solution in DMSO, stored at RT .
  • Applications: Used in research settings (e.g., organic synthesis intermediates), though specific biological activities are undocumented .

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS: 19019-21-7)

  • Structural Differences : A hydroxyl (-OH) group at the phenyl ring’s 2-position and a ketone at the 1-position (vs. 2-position in the target compound).
  • Physical Properties :
    • Molecular Weight: 178.23 g/mol ; Purity: ≥95% .
  • Functional Implications: The hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous environments and reactivity in pharmaceutical applications (e.g., drug intermediates) . The ketone’s position (1 vs.

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one

  • Structural Differences : Hydroxy (-OH) and methyl (-CH₃) groups on the phenyl ring at positions 4 and 3, respectively, with a ketone at position 1 .
  • Functional Implications :
    • Steric hindrance from the methyl group may reduce interaction with biological targets compared to the target compound’s ethyl group.
    • The hydroxy group increases polarity, favoring applications in hydrophilic matrices or antioxidant research.

1-(4-Ethylphenyl)ethanone

  • Structural Differences: A simpler ethanone (acetophenone) backbone with a 4-ethylphenyl group .
  • Functional Implications :
    • Molecular Weight: 148.20 g/mol (smaller than the target compound).
    • Documented in aphid-host plant volatiles, suggesting a role in insect attractancy. The shorter chain may increase volatility, enhancing its efficacy as a semiochemical .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Ketone Position Key Applications/Activities
1-(4-Ethylphenyl)-3-methylbutan-2-one C₁₂H₁₆O 176.26 4-Ethylphenyl 2 Agrochemical research (inferred)
1-(4-Methoxyphenyl)-3-methylbutan-2-one C₁₂H₁₆O₂ 192.25 4-Methoxyphenyl 2 Organic synthesis
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 2-Hydroxyphenyl 1 Pharmaceuticals, materials science
1-(4-Ethylphenyl)ethanone C₁₀H₁₂O 148.20 4-Ethylphenyl 1 Aphid attractant in plant volatiles

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